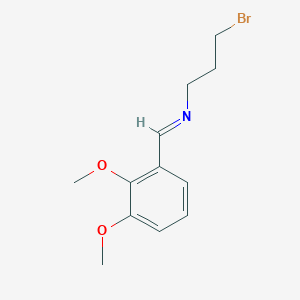
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-bromopropylamine under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used.
Major Products
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its imine and bromopropyl groups, affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(3-Chloropropyl)-1-(2,3-dimethoxyphenyl)methanimine
- (E)-N-(3-Iodopropyl)-1-(2,3-dimethoxyphenyl)methanimine
- (E)-N-(3-Fluoropropyl)-1-(2,3-dimethoxyphenyl)methanimine
Uniqueness
(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This property may make it more versatile in synthetic applications compared to its chloro, iodo, and fluoro analogs.
Propiedades
Número CAS |
918335-88-3 |
|---|---|
Fórmula molecular |
C12H16BrNO2 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-6-3-5-10(12(11)16-2)9-14-8-4-7-13/h3,5-6,9H,4,7-8H2,1-2H3 |
Clave InChI |
ANUHBTAISJFLGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


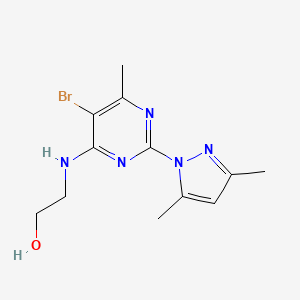
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
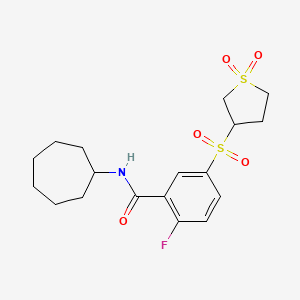
![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
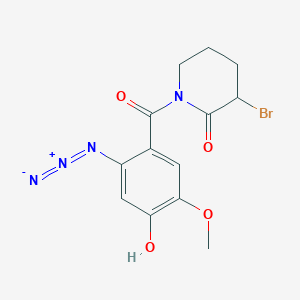
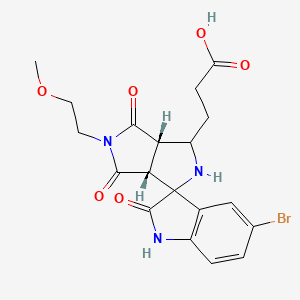
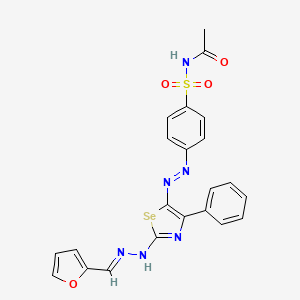
![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
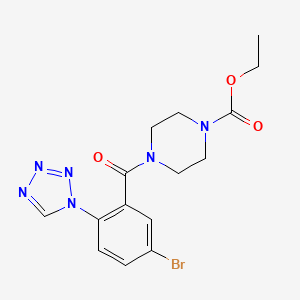
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
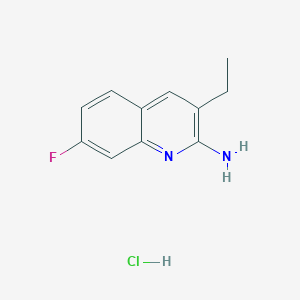
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
